3-Nitro-2-(phenylsulfanyl)benzoic acid
Overview
Description
3-Nitro-2-(phenylsulfanyl)benzoic acid is an organic compound with the molecular formula C13H9NO4S and a molecular weight of 275.28 g/mol It is characterized by the presence of a nitro group (-NO2) and a phenylsulfanyl group (-SPh) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-(phenylsulfanyl)benzoic acid typically involves the nitration of 2-(phenylsulfanyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration: 2-(Phenylsulfanyl)benzoic acid is treated with a nitrating mixture (HNO3/H2SO4) to introduce the nitro group at the 3-position of the aromatic ring.
Purification: The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-(phenylsulfanyl)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone group (-SO2Ph) using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Hydrogen peroxide (H2O2) or other strong oxidizing agents.
Major Products Formed
Reduction: 3-Amino-2-(phenylsulfanyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: 3-Nitro-2-(phenylsulfonyl)benzoic acid.
Scientific Research Applications
3-Nitro-2-(phenylsulfanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Nitro-2-(phenylsulfanyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group and phenylsulfanyl group can participate in redox reactions and other interactions that modulate the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: Lacks the phenylsulfanyl group, making it less versatile in certain chemical reactions.
3-Nitrobenzoic acid: Similar structure but without the phenylsulfanyl group, affecting its reactivity and applications.
2-(Phenylsulfanyl)benzoic acid: Lacks the nitro group, which limits its potential biological activities.
Uniqueness
3-Nitro-2-(phenylsulfanyl)benzoic acid is unique due to the presence of both the nitro and phenylsulfanyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-nitro-2-phenylsulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4S/c15-13(16)10-7-4-8-11(14(17)18)12(10)19-9-5-2-1-3-6-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZOXXQWWINDLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672331 | |
Record name | 3-Nitro-2-(phenylsulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13421-12-0 | |
Record name | 3-Nitro-2-(phenylsulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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